N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Description

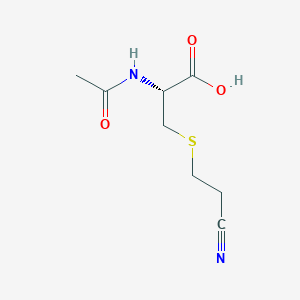

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKVYEUEJCNDHM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCCC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996027 | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74514-75-3 | |

| Record name | N-Acetyl-S-(2-cyanoethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74514-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-S-(2-cyanoethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074514753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Cyanoethyl)-N-(1-hydroxyethylidene)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-S-(2-CYANOETHYL)-L-CYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q710T40465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of N-Acetyl-S-(2-cyanoethyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCET), also known as S-(2-cyanoethyl)mercapturic acid (CEMA), is a critical metabolite in the biotransformation of acrylonitrile, a significant industrial chemical and environmental contaminant. Acrylonitrile is classified as a probable human carcinogen and is prevalent in tobacco smoke, plastics manufacturing, and synthetic fiber production.[1][2] Understanding the metabolic fate of acrylonitrile, leading to the formation and excretion of NAcCET, is paramount for toxicological assessment, biomarker development, and elucidating mechanisms of chemical-induced carcinogenesis. This guide provides a comprehensive overview of the NAcCET metabolic pathway, detailing the enzymatic processes, analytical methodologies for its quantification, and its significance in clinical and research settings.

The Metabolic Journey of Acrylonitrile to NAcCET

The biotransformation of acrylonitrile to its urinary metabolite, NAcCET, primarily occurs in the liver and involves a series of enzymatic reactions designed to detoxify and facilitate the excretion of this xenobiotic. The process follows the well-established mercapturic acid pathway. This pathway can be broadly divided into two main routes: direct conjugation with glutathione and initial oxidation followed by glutathione conjugation.

Route 1: Direct Glutathione Conjugation

The first and more direct pathway involves the nucleophilic attack of the thiol group of glutathione (GSH) on the electrophilic double bond of acrylonitrile. This reaction is catalyzed by glutathione S-transferases (GSTs), a superfamily of detoxification enzymes.[3] While multiple GST isoenzymes likely contribute to this conjugation, studies in rats have shown specific involvement of the mu-class GST, particularly the rGSTM1 subunit.[4]

Route 2: Oxidation Followed by Glutathione Conjugation

The second, and toxicologically significant, pathway is initiated by the oxidation of acrylonitrile to its reactive epoxide intermediate, 2-cyanoethylene oxide (CEO). This epoxidation is primarily catalyzed by the cytochrome P450 enzyme system, with evidence pointing towards Cytochrome P450 2E1 (CYP2E1) as the principal enzyme responsible for this metabolic step.[5][6] CEO is a direct-acting mutagen and is believed to be a key mediator of the carcinogenic effects of acrylonitrile.[7][8]

Following its formation, the highly reactive CEO is detoxified by conjugation with glutathione, a reaction also catalyzed by glutathione S-transferases. The resulting glutathione conjugate then enters the subsequent steps of the mercapturic acid pathway.

The Mercapturic Acid Pathway: A Step-by-Step Enzymatic Cascade

Regardless of the initial step, the resulting glutathione conjugate of acrylonitrile (or CEO) undergoes a sequential enzymatic degradation to form NAcCET.[9][10][11]

-

Removal of Glutamic Acid: The enzyme γ-glutamyltransferase, located on the outer surface of cell membranes, cleaves the γ-glutamyl residue from the glutathione conjugate.[12][13]

-

Removal of Glycine: The resulting cysteinyl-glycine conjugate is then acted upon by dipeptidases, which hydrolyze the peptide bond and release glycine.

-

N-Acetylation: The final step is the N-acetylation of the cysteine conjugate, catalyzed by the enzyme cysteine S-conjugate N-acetyltransferase (NAT8), to form the stable and water-soluble mercapturic acid, NAcCET.[14][15] This final metabolite is then readily excreted in the urine.

The following diagram illustrates the metabolic pathway of this compound:

Toxicological Significance and Biomarker Utility

The metabolic activation of acrylonitrile to the mutagenic epoxide CEO underscores the toxic potential of this compound.[7] The formation of NAcCET represents a crucial detoxification pathway, sequestering the reactive electrophiles and facilitating their elimination from the body.[16][17]

NAcCET is a highly specific and reliable biomarker of exposure to acrylonitrile.[18][19] Its measurement in urine provides a non-invasive method to assess recent exposure. This is particularly valuable in occupational health monitoring and for quantifying exposure from tobacco smoke. The clear distinction in urinary NAcCET levels between smokers and non-smokers highlights its utility in smoking status verification and in studies investigating the health effects of tobacco products.[20][21]

Quantitative Data: Urinary NAcCET Concentrations

The following table summarizes urinary concentrations of NAcCET, often reported as 2CYEMA, in smokers and non-smokers based on data from the National Health and Nutrition Examination Survey (NHANES).

| Population Group | Median Concentration (µg/g creatinine) |

| Exclusive Cigarette Smokers | 145[22][23] |

| Non-users | 1.38[22][23] |

Data sourced from the NHANES 2011-2016 survey.[22][23]

Experimental Protocol: Quantification of NAcCET in Urine by LC-MS/MS

This section provides a detailed methodology for the analysis of NAcCET in human urine, adapted from established and validated protocols.[24][25]

Materials and Reagents

-

This compound (NAcCET/CEMA) analytical standard

-

Isotopically labeled internal standard (e.g., D3-CEMA)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ultrapure water

-

Human urine samples

-

0.22-µm polyether sulfone (PES) syringe filters

-

Autosampler vials

Sample Preparation

The rationale for this direct "dilute-and-shoot" method is its simplicity, high throughput, and the ability to minimize analyte loss that can occur with more complex extraction procedures. The use of an isotopically labeled internal standard is crucial to correct for any matrix effects or variability in instrument response.[26]

-

Thaw and Centrifuge: Thaw frozen urine samples to room temperature. Vortex each sample to ensure homogeneity. Centrifuge the samples at 10,000 rpm for 10 minutes to pellet any particulate matter.[24]

-

Acidification and Filtration: Transfer a 1 mL aliquot of the supernatant to a clean microcentrifuge tube. Add 10 µL of formic acid to acidify the sample, which helps in the protonation of the analyte for better chromatographic retention and ionization. Filter the acidified urine through a 0.22-µm PES syringe filter into a clean tube.[24]

-

Dilution and Internal Standard Spiking: Transfer a 100 µL aliquot of the filtered urine into an autosampler vial. Add a known concentration of the isotopically labeled internal standard (e.g., 100 µL of a 2.5 µg/mL D3-CEMA solution). Dilute the sample to a final volume of 1 mL with 0.1% aqueous formic acid.[24]

LC-MS/MS Analysis

The following is a representative workflow for the chromatographic separation and mass spectrometric detection of NAcCET.

Chromatographic Conditions (Example): [27]

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-1 min: 5% B

-

1-3 min: 5% to 95% B

-

3-4.5 min: 95% B

-

4.5-5 min: 95% to 5% B

-

5-6 min: 5% B

-

-

Injection Volume: 2 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

NAcCET: Precursor ion [M+H]⁺, Product ion (specific fragment)

-

Internal Standard: Corresponding precursor and product ions

-

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the NAcCET analytical standard spiked into a control urine matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of NAcCET in unknown samples is then determined from this calibration curve.

Conclusion

The metabolic pathway of this compound is a well-defined detoxification route for the industrial chemical and tobacco smoke constituent, acrylonitrile. The formation of NAcCET involves a series of enzymatic reactions, including oxidation by CYP2E1 and conjugation with glutathione, followed by the mercapturic acid pathway. The quantification of urinary NAcCET serves as a robust and specific biomarker for assessing human exposure to acrylonitrile. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to accurately measure this important metabolite, aiding in toxicological studies, clinical monitoring, and public health research.

References

- Benz, F. W., Nerland, D. E., Li, J., & Corbett, D. (1997). Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo. Fundamental and Applied Toxicology, 36(1), 149-156.

- Testai, E., & Board, P. G. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 1-26.

- Hecht, S. S., Carmella, S. G., Chen, M., Koch, J. F., Miller, A. T., Murphy, S. E., ... & Hatsukami, D. K. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 21(11), 1547-1553.

- Kedderis, G. L., Batra, R., Held, S. D., Loos, M. A., & Teo, S. K. (1993). Rodent tissue distribution of 2-cyanoethylene oxide, the epoxide metabolite of acrylonitrile. Toxicology Letters, 69(1), 25-30.

- De Jesús, V. R., Wang, L., Chambers, D. M., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. Journal of Exposure Science & Environmental Epidemiology, 31(2), 377-385.

- Testai, E., & Board, P. G. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 1-26.

- Xia, T., Wang, L., De Jesús, V. R., Bernert, J. T., & Blount, B. C. (2020). Optimal Cutoff Concentration of Urinary Cyanoethyl Mercapturic Acid for Differentiating Cigarette Smokers From Nonsmokers. Nicotine & Tobacco Research, 22(11), 2074-2079.

- De Jesús, V. R., Wang, L., Chambers, D. M., & Blount, B. C. (2021). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks.

- Testai, E., & Board, P. G. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 1-26.

- Recio, L., & Fennell, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 206(3), 297-303.

- Vidal, J., Vilor-Tejedor, N., Beneito, N., Peris, B., González, C. A., & de la Guardia, M. (2023). Biomarkers of exposure in urine of active smokers, non-smokers, and vapers. Analytical and Bioanalytical Chemistry, 415(29-30), 7381-7391.

- Hogy, L. L., & Guengerich, F. P. (1986).

- Agency for Toxic Substances and Disease Registry. (2020). ToxGuide for Acrylonitrile.

- International Agency for Research on Cancer. (1999). Acrylonitrile. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, France: IARC.

- Ahmed, A. E., & Farooqui, M. Y. H. (1982). Metabolism of Acrylonitrile by Isolated Rat Hepatocytes. Toxicology Letters, 12(2-3), 157-163.

- Ghanayem, B. I., & El-Masri, H. A. (1999). Role of Cytochrome P-450 2E1 in Methacrylonitrile Metabolism and Disposition. Drug Metabolism and Disposition, 27(5), 587-593.

- Sies, H., & Mehlhorn, R. J. (1986). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. Archives of Biochemistry and Biophysics, 251(2), 449-455.

- Miller, R. E., & Guengerich, F. P. (1983). Kinetic and equilibrium studies of acrylonitrile binding to cytochrome c peroxidase and oxidation of acrylonitrile by cytochrome c peroxidase compound I. Journal of Biological Chemistry, 258(14), 8459-8466.

- Monks, T. J., & Lau, S. S. (1990). Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation. Toxicology and Applied Pharmacology, 103(3), 557-563.

- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry.

- Sumner, S. C., Fennell, T. R., Moore, T. A., Chanas, B., Gonzalez, F., & Ghanayem, B. I. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice. Chemical research in toxicology, 12(11), 1110-1116.

- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry.

- Giera, M., & Kool, M. (2011). Acetylation of aromatic cysteine conjugates by recombinant human N-acetyltransferase 8. Xenobiotica, 41(12), 1083-1090.

- WVS Academy. (n.d.).

- Barr, D. B., & Ashley, D. L. (1998). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Journal of analytical toxicology, 22(2), 96-104.

- Erman, J. E., & Vitello, L. B. (2014). Kinetic and equilibrium studies of acrylonitrile binding to cytochrome c peroxidase and oxidation of acrylonitrile by cytochrome c peroxidase compound I.

- Zhang, X., Hou, H., Xiong, W., & Hu, Q. (2014). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography – Tandem Mass Spectrometry.

- Wu, K. Y., & Li, Y. S. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical research in toxicology, 22(7), 1286-1296.

- Kedderis, G. L., Batra, R., & Koop, D. R. (1993). Epoxidation of acrylonitrile by rat and human cytochromes P450. Chemical research in toxicology, 6(6), 866-871.

- Geiger, L. E., Hogy, L. L., & Guengerich, F. P. (1983). Metabolism of Acrylonitrile by Isolated Rat Hepatocytes. Cancer Research, 43(7), 3080-3087.

- Wikipedia contributors. (2023, August 2). Cysteine-S-conjugate N-acetyltransferase. In Wikipedia, The Free Encyclopedia.

- Fujishiro, K., & Inoue, O. (1999). Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans. International archives of occupational and environmental health, 72(4), 223-229.

- Cote, I. L., Bowers, A., & Jaeger, R. J. (1984). Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster. Research communications in chemical pathology and pharmacology, 43(3), 507-510.

- Wu, K. Y., Wu, C. F., Luo, Y. S., Huang, Y. F., Uang, S. N., Lee, Y. Y., & Chiang, S. Y. (2023). Study of urinary mercapturic acids as biomarkers of human acrylonitrile exposure. Toxicology letters, 373, 141-147.

- Rezus. (n.d.). How to Prepare for Urine Tests.

- WVS Academy. (n.d.).

- Ahmed, A. E., Nouraldeen, A. M., Abdel-Rahman, S. Z., & Rajaraman, S. (1996). Role of glutathione modulation in acrylonitrile-induced gastric DNA damage in rats. Archives of toxicology, 70(10), 620-627.

- Haskovec, C., Gut, I., Volkmerová, D., & Sigler, K. (1988). Acrylonitrile Depletes Glutathione Without Changing Calcium Sequestration in Hepatic Microsomes and Mitochondria. Toxicology, 48(1), 87-92.

- Wu, K. Y., Wu, C. F., Luo, Y. S., Huang, Y. F., Uang, S. N., Lee, Y. Y., & Chiang, S. Y. (2023). Study of Urinary Mercapturic Acids as Biomarkers of Human Acrylonitrile Exposure. Toxicology Letters, 373, 141-147.

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 114812, this compound.

- van Bladeren, P. J., Delbressine, L. P., Hoogeterp, J. J., Beaumont, A. H., Breimer, D. D., Seutter-Berlage, F., & van der Gen, A. (1981). N-acetyl-S-(1-cyano-2-hydroxyethyl)-L-cysteine, a new urinary metabolite of acrylonitrile and oxiranecarbonitrile. Archives of toxicology, 47(3), 207-212.

- WVS Academy. (2024, September 25). Preparation of Urine Sediment for Microscopic Analysis [Video]. YouTube.

- Agency for Toxic Substances and Disease Registry. (2020). ToxGuide for Acrylonitrile.

- Hecht, S. S., Carmella, S. G., Chen, M., Koch, J. F., Miller, A. T., Murphy, S. E., ... & Hatsukami, D. K. (2019). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 21(11), 1547-1553.

- U.S. National Library of Medicine. (n.d.). This compound.

Sources

- 1. Specimen preparation [urine.optmq.connexence.com]

- 2. 2-Cyanoethylene Oxide | CAS#:4538-51-6 | Chemsrc [chemsrc.com]

- 3. Effects of acrylonitrile on tissue glutathione concentrations in rat, mouse, and hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Covalent binding of acrylonitrile to specific rat liver glutathione S-transferases in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of cytochrome P-450 2E1 in methacrylonitrile metabolism and disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice | RTI [rti.org]

- 7. Rodent tissue distribution of 2-cyanoethylene oxide, the epoxide metabolite of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity of acrylonitrile and its metabolite 2-cyanoethylene oxide in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetylation of aromatic cysteine conjugates by recombinant human N-acetyltransferase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cysteine-S-conjugate N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 16. Role of glutathione modulation in acrylonitrile-induced gastric DNA damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acrylonitrile depletes glutathione without changing calcium sequestration in hepatic microsomes and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biological monitoring of acrylonitrile exposure through a new analytical approach to hemoglobin and plasma protein adducts and urinary metabolites in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biomarkers of exposure in urine of active smokers, non-smokers, and vapers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. stacks.cdc.gov [stacks.cdc.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine for research

An In-depth Technical Guide to the Synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine for Research Applications

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound (NA-S-CEC), a significant molecule in toxicology and clinical research. Primarily known as a urinary biomarker for exposure to acrylonitrile, a potential human carcinogen used in polymer production and found in tobacco smoke, NA-S-CEC is crucial for environmental and occupational health monitoring[1][2][3]. This document is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and a practical, field-proven protocol for its laboratory-scale synthesis.

Introduction and Significance

This compound (Molecular Formula: C₈H₁₂N₂O₃S) is the principal mercapturic acid metabolite resulting from the detoxification of acrylonitrile[1][4]. In vivo, acrylonitrile undergoes conjugation with glutathione, a process that is often enzyme-facilitated. This conjugate is subsequently metabolized to NA-S-CEC and excreted in the urine[1]. Consequently, quantifying its concentration in urine provides a reliable index of acrylonitrile exposure[4]. Beyond its role as a biomarker, the molecule is of interest in proteomics for cysteine residue modification and has been investigated as a potential protecting group for the highly reactive thiol side chain of cysteine in peptide synthesis.

The core of its chemical synthesis lies in the specific and efficient formation of a thioether bond, a reaction that leverages the inherent nucleophilicity of the cysteine thiol group.

The Chemical Principle: Thia-Michael Addition

The laboratory synthesis of NA-S-CEC is achieved through a thia-Michael addition (or conjugate addition) reaction. This is a classic and highly reliable method for forming carbon-sulfur bonds.

Causality of the Reaction: The reaction involves the nucleophilic attack of the thiolate anion of N-acetyl-L-cysteine (the Michael donor) on the β-carbon of acrylonitrile (the Michael acceptor). The choice of these reactants is deliberate:

-

N-Acetyl-L-cysteine (NAC): The acetyl group protects the amine, preventing it from acting as a competing nucleophile and participating in an aza-Michael addition[5][6]. The thiol (-SH) group is a potent nucleophile, especially when deprotonated to its thiolate (-S⁻) form under basic conditions.

-

Acrylonitrile: This molecule is an excellent Michael acceptor. The strongly electron-withdrawing nitrile (-C≡N) group polarizes the carbon-carbon double bond, rendering the β-carbon electron-deficient (electrophilic) and highly susceptible to nucleophilic attack[7][8].

The reaction is typically base-catalyzed. The base deprotonates the thiol of NAC to form the more nucleophilic thiolate anion, which then initiates the attack on acrylonitrile. The resulting intermediate is a carbanion that is subsequently protonated by the solvent (e.g., water or alcohol) to yield the final product.

Experimental Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, from initial setup to final product validation.

Caption: Logical workflow for the synthesis and validation of NA-S-CEC.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage includes checkpoints to ensure the reaction is proceeding as expected before moving to the next phase.

Materials & Reagents:

-

N-Acetyl-L-cysteine (NAC) (FW: 163.19 g/mol )

-

Acrylonitrile (FW: 53.06 g/mol ) - Caution: Acrylonitrile is toxic and a potential carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (PPE).

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) as a base.

-

Ethanol and Deionized Water (as solvent).

-

Hydrochloric Acid (1 M HCl) for neutralization.

-

Ethyl Acetate and Hexanes for chromatography (if needed).

-

Anhydrous Magnesium Sulfate (MgSO₄) for drying.

Procedure:

-

Reaction Setup (Thiolate Generation):

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (61.3 mmol) of N-Acetyl-L-cysteine in a mixture of 50 mL of ethanol and 50 mL of deionized water.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add 8.5 mL (61.3 mmol) of triethylamine to the stirring solution. The base is crucial for deprotonating the thiol group to form the highly reactive thiolate anion.

-

-

Michael Addition:

-

While maintaining the temperature at 0-5 °C, add 3.5 mL (61.3 mmol) of acrylonitrile dropwise to the reaction mixture over 20-30 minutes using a dropping funnel. A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent unwanted side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

-

Reaction Monitoring (Self-Validation Checkpoint):

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the starting material (NAC) and the reaction mixture on a silica gel plate. A typical mobile phase is 80:20:1 Ethyl Acetate:Methanol:Acetic Acid. The disappearance of the NAC spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

Carefully neutralize the solution to pH ~6 by the dropwise addition of 1 M HCl. This step protonates any remaining thiolate and quenches the catalyst.

-

Remove the solvent (ethanol and water) under reduced pressure using a rotary evaporator. This will yield a semi-solid or oily crude product.

-

-

Purification:

-

Recrystallization (Preferred Method): Dissolve the crude residue in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization. Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum[6][9].

-

Column Chromatography (Alternative): If recrystallization fails to yield a pure product, dissolve the crude material in a minimal amount of solvent and purify using silica gel column chromatography with a gradient elution system (e.g., starting with 100% ethyl acetate and gradually increasing the polarity with methanol).

-

Characterization and Data

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required. The data obtained should be compared against established literature values.

| Property | Expected Value / Observation | Source |

| Molecular Formula | C₈H₁₂N₂O₃S | [10] |

| Molecular Weight | 216.26 g/mol | [10] |

| Appearance | White crystalline powder | [9] |

| Mass Spectrometry (ESI-MS) | m/z: 217.06 [M+H]⁺, 239.04 [M+Na]⁺, 215.05 [M-H]⁻ | [4][11] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.2 (d, NH), ~4.4 (m, α-CH), ~2.9 (m, β-CH₂), ~2.7 (t, -S-CH₂-), ~2.6 (t, -CH₂-CN), ~1.8 (s, COCH₃) | Predicted |

| Purity (by HPLC) | >98% | [12] |

Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing purity. A C18 column with a mobile phase gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) provides excellent separation[4][12][13].

-

Mass Spectrometry (MS): Coupling HPLC to a tandem mass spectrometer (MS/MS) allows for definitive mass identification and structural confirmation[3][4].

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation of the synthesized molecule.

Applications in Research

The availability of pure, synthesized NA-S-CEC is vital for several research domains:

-

Toxicology and Epidemiology: It serves as a certified analytical standard for quantifying acrylonitrile exposure in human urine samples from smokers or occupationally exposed individuals[1][2].

-

Pharmaceutical Development: The molecule can be used in studies related to oxidative stress and neurotoxicity, as NAC itself is a well-known antioxidant[1][14][15].

-

Proteomics and Chemical Biology: It can be used as a tool to study cysteine modifications and the reactivity of thiol groups in proteins[1].

By following this comprehensive guide, research professionals can reliably synthesize and validate this compound, enabling further investigation into its critical roles in human health and toxicology.

References

-

Alwis, K. U., et al. (2020). Characterization of acrylonitrile exposure in the United States based on urinary this compound (2CYEMA): NHANES 2011-2016. ResearchGate. Available from: [Link]

-

Centers for Disease Control and Prevention. (n.d.). Characterization of Acrylonitrile Exposure in the United States based on Urinary this compound (2CYEMA): NHANES 2011–2016. CDC Stacks. Available from: [Link]

-

Li, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-Acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Chromatographic Science, 52(7), 659-664. Available from: [Link]

-

Bhat, K., & Kumar, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 633-641. Available from: [Link]

-

Li, Z., et al. (2013). Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Available from: [Link]

-

Skeffington, O., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Croatica Chemica Acta, 96(3). Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

-

GreenskyBio. (2024, November 28). Procedure for Extracting Pure N - Acetyl - L - Cysteine from N. Available from: [Link]

-

Pharmapproach. (n.d.). Synthesis of Acetylcystiene. Available from: [Link]

-

ResearchGate. (n.d.). Summary of the potential effects of NAC supported by studies based on clinical trials. Available from: [Link]

-

Ziaee, F., et al. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI. Available from: [Link]

-

Pharmagrade. (2025, April 30). N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. Available from: [Link]

-

PubMed. (1976). Synthesis of N-acetylcysteine compounds. Available from: [Link]

-

Islam, M., et al. (2024). N-acetylcysteine Clinical Applications. Cureus. Available from: [Link]

-

Boruah, R., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports. Available from: [Link]

-

Bradshaw, J., et al. (2014). Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society, 136(35), 12445-12454. Available from: [Link]

-

Mezzasalma, A., et al. (2021). Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. Molecules, 26(17), 5139. Available from: [Link]

-

ResearchGate. (2025, August 8). (PDF) PHARMACOLOGICAL APPLICATIONS AND PHARMACOKINETIC MODIFICATIONS OF N-ACETYLCYSTEINE. Available from: [Link]

-

Millea, P. (2009). N-Acetylcysteine: Multiple Clinical Applications. American Family Physician, 80(3), 265-269. Available from: [Link]

Sources

- 1. Buy this compound | 74514-75-3 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]

- 7. Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Procedure for Extracting Pure N - Acetyl - L - Cysteine from N - Acetyl - L - Cysteine (NAC). [greenskybio.com]

- 10. This compound | C8H12N2O3S | CID 114812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Simultaneous measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ijper.org [ijper.org]

- 14. N-acetylcysteine Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

N-Acetyl-S-(2-cyanoethyl)-L-cysteine: A Biomarker of Acrylonitrile Exposure - An In-depth Technical Guide

Introduction: The Imperative for Acrylonitrile Biomonitoring

Acrylonitrile (AN) is a high-production-volume chemical intermediate, pivotal in the manufacturing of plastics, synthetic rubbers, and acrylic fibers. However, its utility is shadowed by significant health concerns. Classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) and carcinogenic to humans by the International Agency for Research on Cancer (IARC), exposure to acrylonitrile poses a considerable risk.[1] The primary routes of human exposure are occupational, through inhalation of vapors and dermal absorption, though the general population may also be exposed via consumer products and cigarette smoke.[2] Given its toxicity, which can manifest as respiratory tract irritation and symptoms akin to cyanide poisoning, robust methods for monitoring human exposure are paramount for risk assessment and the implementation of safety measures.[1]

This technical guide provides a comprehensive overview of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) as a specific and reliable biomarker for acrylonitrile exposure. We will delve into the metabolic pathways of acrylonitrile, detailing the formation of CEMA, and present field-proven methodologies for its quantification in biological matrices. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, occupational health, and clinical diagnostics.

Metabolic Fate of Acrylonitrile: The Genesis of CEMA

Upon entering the systemic circulation, acrylonitrile is metabolized via two primary pathways: oxidation by cytochrome P450 2E1 and conjugation with glutathione (GSH).[2] While the oxidative pathway can lead to the formation of the reactive epoxide 2-cyanoethylene oxide and subsequent release of cyanide, the glutathione conjugation pathway represents a major detoxification route.[2][3]

This conjugation, catalyzed by glutathione S-transferases (GST), results in the formation of S-(2-cyanoethyl)glutathione. This conjugate is then sequentially catabolized in the mercapturic acid pathway. The glutamyl and glycinyl residues are cleaved, and the remaining S-(2-cyanoethyl)-L-cysteine moiety is N-acetylated to yield this compound (CEMA).[4][5] CEMA is a stable, water-soluble metabolite that is efficiently excreted in the urine, making it an ideal candidate for non-invasive biomonitoring.[2][6] Studies have shown that urinary CEMA is a major metabolite of acrylonitrile and its levels are significantly correlated with exposure.[4][7]

Analytical Quantification of CEMA in Urine

The gold standard for the quantification of CEMA in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This technique offers unparalleled sensitivity and specificity, which is crucial for detecting low levels of exposure and distinguishing CEMA from other endogenous urine components.

Causality Behind Experimental Choices: A Self-Validating System

A robust analytical method is a self-validating system where each step is chosen to ensure accuracy and reproducibility. Here, we outline the rationale behind the key stages of a typical LC-MS/MS workflow for CEMA analysis.

-

Sample Collection and Storage: Urine is the preferred matrix due to the high concentration of excreted CEMA and the non-invasive nature of collection. First-morning void or 24-hour collections are often recommended to obtain a representative sample.[10][11] Samples should be stored frozen (≤ -20°C) to prevent degradation of the analyte.[12][13]

-

Internal Standardization: The use of a stable isotope-labeled internal standard (SIL-IS), such as D3-CEMA, is critical.[14][15] A SIL-IS is chemically identical to the analyte but has a different mass. It is added to the sample at the beginning of the preparation process. Because it behaves identically to the analyte during extraction, chromatography, and ionization, it effectively corrects for sample-to-sample variability in extraction recovery and for matrix effects (ion suppression or enhancement), which are common in complex matrices like urine.[4][6][16] This ensures the accuracy and precision of the quantification.

-

Sample Preparation: The goal of sample preparation is to remove interfering substances from the urine matrix that could compromise the analysis, while efficiently recovering the analyte. Two common approaches are "Dilute-and-Shoot" and Solid-Phase Extraction (SPE).

-

Dilute-and-Shoot: This is a simpler and faster method, suitable for high-throughput analysis.[17] However, it provides minimal sample cleanup, which can lead to more significant matrix effects and faster contamination of the LC-MS/MS system.

-

Solid-Phase Extraction (SPE): SPE provides a much cleaner extract by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[18][19] This reduces matrix effects and can improve the sensitivity and robustness of the assay.[3] Hydrophilic-Lipophilic-Balanced (HLB) sorbents are particularly effective for retaining a wide range of compounds, including CEMA, from aqueous samples like urine.[3][20][21]

-

-

Chromatographic Separation: Reversed-phase liquid chromatography is used to separate CEMA from other components in the prepared sample before it enters the mass spectrometer. A C18 column is typically employed. The separation is achieved by a gradient elution using a polar mobile phase (e.g., water with a small amount of formic acid) and a less polar organic mobile phase (e.g., acetonitrile or methanol with formic acid). The formic acid helps to protonate the CEMA molecule, which improves its retention on the reversed-phase column and enhances its ionization in the mass spectrometer.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.[22] In MRM, the first quadrupole selects the protonated molecular ion of CEMA (the precursor ion). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific fragment ion (the product ion) for detection.[23] This two-stage mass filtering provides exceptional specificity, as it is highly unlikely that another compound will have the same precursor ion, product ion, and chromatographic retention time as CEMA.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the quantification of CEMA in human urine.

Protocol 1: Dilute-and-Shoot LC-MS/MS Method

This method is adapted from a validated procedure for the simultaneous analysis of CEMA and another metabolite.[4][14]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

Transfer a 1 mL aliquot of the urine sample to a microcentrifuge tube.

-

Add 10 µL of formic acid, vortex, and centrifuge at 10,000 rpm for 10 minutes to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm polyether sulfone membrane.

-

Transfer a 100 µL aliquot of the filtered urine to an autosampler vial.

-

Add 100 µL of a mixed internal standard solution (containing D3-CEMA at a known concentration, e.g., 2.5 µg/mL).

-

Dilute the mixture to a final volume of 1 mL with 0.1% aqueous formic acid.

-

-

LC-MS/MS Analysis:

-

LC System: Agilent 1290 Infinity or equivalent.

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Gradient:

-

0-1 min: 5% B

-

1-3 min: 5% to 95% B

-

3-4.5 min: 95% B

-

4.5-5 min: 95% to 5% B

-

5-6 min: 5% B (re-equilibration)

-

-

MS System: API 5500 Triple Quadrupole or equivalent.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

-

CEMA: m/z 217.1 → 88.1 (Quantifier), 217.1 → 130.1 (Qualifier)

-

D3-CEMA: m/z 220.1 → 91.1 (Quantifier) (Note: Specific MRM transitions should be optimized for the instrument in use. The transitions provided are based on the known fragmentation of N-acetylcysteine and related compounds.)[24]

-

-

Protocol 2: Solid-Phase Extraction (SPE) LC-MS/MS Method

This protocol utilizes a generic approach for mercapturic acids using a polymeric reversed-phase sorbent.[3]

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex to mix.

-

Spike a 1 mL aliquot of urine with the D3-CEMA internal standard.

-

Pre-treat the sample by adding 1 mL of 2% phosphoric acid and vortexing.

-

SPE Cartridge: Oasis HLB 3 cc, 60 mg.

-

Conditioning: Wash the cartridge sequentially with 2 mL of methanol followed by 2 mL of water. Do not allow the sorbent to dry.

-

Loading: Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute CEMA and the internal standard with 2 mL of methanol into a clean collection tube.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

-

LC-MS/MS Analysis:

-

The LC-MS/MS parameters would be identical to those described in Protocol 1.

-

Data Presentation and Method Validation

Quantitative data should be generated using a calibration curve prepared in a surrogate matrix (e.g., synthetic urine or pooled drug-free urine) and analyzed with each batch of samples. The method must be validated to ensure it is fit for purpose.[25]

Table 1: Typical LC-MS/MS Method and Validation Parameters for CEMA Quantification

| Parameter | Typical Value/Specification | Rationale |

| Linearity Range | 0.5 - 100 ng/mL | Defines the concentration range over which the method is accurate and precise. |

| Correlation Coefficient (r²) | ≥ 0.995 | Demonstrates the strength of the linear relationship between concentration and response. |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision. |

| Accuracy (% Recovery) | 85 - 115% (at LLOQ: 80-120%) | Closeness of the measured value to the true value. |

| Precision (%RSD) | ≤ 15% (at LLOQ: ≤ 20%) | Measures the random error and reproducibility of the method. |

| Matrix Effect | Monitored and compensated by SIL-IS | Assesses the influence of co-eluting matrix components on analyte ionization.[4][6][16] |

| Recovery | > 80% (for SPE) | Efficiency of the extraction process.[5] |

Conclusion: The Role of CEMA in Exposure Science

This compound has emerged as a robust and specific biomarker for assessing human exposure to acrylonitrile. Its formation through a major detoxification pathway and its excretion in urine make it an ideal target for non-invasive biomonitoring. The analytical methodologies, particularly LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification, even at low exposure levels.

The protocols and principles outlined in this guide are designed to provide researchers and scientists with a solid foundation for implementing CEMA analysis in their laboratories. By understanding the causality behind each experimental choice—from sample collection to data analysis—and by employing a self-validating system that includes a stable isotope-labeled internal standard, professionals can generate high-quality, reliable data. This data is indispensable for occupational health surveillance, epidemiological studies, and regulatory risk assessments, ultimately contributing to the protection of human health from the adverse effects of acrylonitrile exposure.

References

-

Title: Acrylonitrile: toxicological overview Source: GOV.UK URL: [Link]

-

Title: Acrylonitrile - ToxGuide™ Source: Agency for Toxic Substances and Disease Registry URL: [Link]

-

Title: TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Acrylonitrile Source: NCBI Bookshelf URL: [Link]

-

Title: New findings on acrylonitrile metabolism Source: PubMed URL: [Link]

-

Title: Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse Source: ResearchGate URL: [Link]

-

Title: Simultaneous Measurement of N-Acetyl-S-(2-cyanoethyl)-cysteine and N-acetyl-S-(2-hydroxyethyl)-cysteine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed URL: [Link]

-

Title: A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB Source: Waters Corporation URL: [Link]

-

Title: OASIS SAMPLE PREPARATION Source: Waters Corporation URL: [Link]

-

Title: Simplifying Solid-Phase Extraction Source: Waters Corporation URL: [Link]

-

Title: Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine Source: PubMed URL: [Link]

-

Title: Shop Oasis HLB 3cc Vac Cartridges | WAT094226 Source: Waters Corporation URL: [Link]

-

Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: LinkedIn URL: [Link]

-

Title: 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile Source: PubMed URL: [Link]

-

Title: Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers Source: PubMed URL: [Link]

-

Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

-

Title: Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting Source: PubMed URL: [Link]

-

Title: How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results Source: LinkedIn URL: [Link]

-

Title: Validating Liquid Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing Source: Forensic RTI URL: [Link]

-

Title: Analytical measuring interval, linearity, and precision of serology assays for detection of SARS-CoV-2 antibodies according to CLSI guidelines Source: PMC - NIH URL: [Link]

-

Title: Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard Source: PubMed URL: [Link]

-

Title: Acrylonitrile | EPA Source: U.S. Environmental Protection Agency URL: [Link]

-

Title: Solid Phase Extraction (SPE) Sample Preparation - Fundamentals - YouTube Source: YouTube URL: [Link]

-

Title: Urine Specimen Collection Guide Source: NPHL URL: [Link]

-

Title: Sample Collection and Management Manual Source: Ecraid URL: [Link]

-

Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

-

Title: Mass Spectrometer Scan Types Source: SlidePlayer URL: [Link]

-

Title: Utilizing Precursor and Product Ion Scans as a Method Development Tool on the NexION 5000 ICP-MS - YouTube Source: YouTube URL: [Link]

-

Title: Method Validation Guidelines | BioPharm International Source: BioPharm International URL: [Link]

-

Title: Urine Specimen Collection Procedure Source: Blanchard Valley Health System URL: [Link]

-

Title: Urine - Specimen Collection and Preparation Source: Mayo Clinic Laboratories URL: [Link]

-

Title: Specimen Collection Procedures: Urology Source: UF Health Pathology Laboratories - University of Florida URL: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Solid-phase extraction-liquid chromatography-tandem mass spectrometry method for the qualitative analysis of 61 synthetic cannabinoid metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. forensicrti.org [forensicrti.org]

- 10. biopharminternational.com [biopharminternational.com]

- 11. mdpi.com [mdpi.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. lcms.cz [lcms.cz]

- 18. waters.com [waters.com]

- 19. enovatia.com [enovatia.com]

- 20. youtube.com [youtube.com]

- 21. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results - Kintek Detection [kintekdetection.com]

- 24. Analytical measuring interval, linearity, and precision of serology assays for detection of SARS-CoV-2 antibodies according to CLSI guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]

The In Vivo Journey of a Key Biomarker: A Technical Guide to the Toxicokinetics of N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Foreword: Understanding CEMA Beyond a Simple Metabolite

For researchers, toxicologists, and drug development professionals navigating the complexities of xenobiotic metabolism, understanding the lifecycle of a biomarker is paramount. N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CEMA) is widely recognized as a primary urinary biomarker for exposure to acrylonitrile, a probable human carcinogen found in industrial settings and tobacco smoke.[1] However, a deeper dive into its toxicokinetics—the journey of absorption, distribution, metabolism, and excretion (ADME)—reveals a more intricate story. This guide provides an in-depth technical exploration of the in vivo toxicokinetics of CEMA, not merely as a static endpoint but as a dynamic entity whose formation and fate are critical to accurately assessing acrylonitrile exposure and its associated health risks.

The Genesis of CEMA: Metabolic Activation and Detoxification of Acrylonitrile

The story of CEMA begins with its parent compound, acrylonitrile (AN). AN is readily absorbed into the systemic circulation following inhalation, ingestion, or dermal contact.[2] Once in the body, it undergoes a complex series of metabolic transformations, primarily in the liver, which dictate its toxicity and the formation of biomarkers like CEMA.

The metabolism of acrylonitrile proceeds via two main competing pathways: detoxification through glutathione conjugation and metabolic activation through epoxidation.[3][4] The detoxification pathway, which leads to the formation of CEMA, is a crucial defense mechanism. This process is catalyzed by glutathione S-transferases (GSTs), which conjugate acrylonitrile with glutathione (GSH).[1] This conjugation is a critical step in neutralizing the electrophilic nature of acrylonitrile, rendering it less harmful.

Following the initial conjugation, the resulting glutathione adduct undergoes further enzymatic processing. Specifically, the γ-glutamyl and glycinyl residues are cleaved, and the remaining cysteine conjugate is N-acetylated to form this compound (CEMA), a stable and water-soluble mercapturic acid that is then excreted in the urine.[1][4][5]

Figure 1: Metabolic Pathway of Acrylonitrile to CEMA.

In Vivo Toxicokinetics of CEMA: From Formation to Elimination

While CEMA is a metabolite, understanding its kinetic profile is essential for its use as a reliable biomarker. The following sections detail the key toxicokinetic parameters of CEMA, largely inferred from studies on acrylonitrile exposure.

Absorption and Distribution of the Precursor, Acrylonitrile

The journey to CEMA formation begins with the absorption and distribution of acrylonitrile.

-

Absorption: Acrylonitrile is readily absorbed following inhalation and oral exposure, with approximate absorption rates of 50% and 90%, respectively.[6] Dermal absorption also occurs, though at a lower rate.[2]

-

Distribution: Once absorbed, acrylonitrile is widely distributed throughout the body. Higher concentrations are typically found in the liver, kidneys, lungs, and stomach, which are primary sites of metabolism and potential toxicity.[6]

Metabolism: The Mercapturic Acid Pathway in Focus

As previously described, the formation of CEMA is a multi-step metabolic process known as the mercapturic acid pathway.[4][5] This pathway is a major route for the biotransformation and detoxification of a wide range of xenobiotics. The key enzymes involved are glutathione S-transferases, γ-glutamyltransferases, dipeptidases, and cysteine S-conjugate N-acetyltransferase.[4][5] The efficiency of this pathway can be influenced by genetic polymorphisms in these enzymes, leading to inter-individual variability in CEMA excretion.

Excretion: The Final Chapter in CEMA's Journey

The excretion of CEMA is the final and most critical phase of its toxicokinetic profile, as it directly relates to its utility as a urinary biomarker.

-

Primary Route of Elimination: CEMA is primarily excreted in the urine.[1][7] Studies in human volunteers exposed to acrylonitrile have shown that a significant portion of the retained dose is eliminated as CEMA in the urine.

-

Excretion Kinetics: The elimination of CEMA from the body follows first-order kinetics.[7] In a study involving human volunteers exposed to acrylonitrile, the half-life of CEMA elimination was found to be approximately eight hours.[7] This relatively short half-life makes CEMA a good biomarker for recent exposure to acrylonitrile.

-

Correlation with Exposure: Numerous studies have demonstrated a strong correlation between the concentration of CEMA in urine and the level of acrylonitrile exposure.[2][3][8] This dose-dependent excretion is the cornerstone of its use in biomonitoring. For instance, smokers have been found to excrete over 100-fold higher amounts of urinary CEMA than non-smokers.[8]

| Parameter | Value/Description | Species | Source(s) |

| Parent Compound | Acrylonitrile | - | - |

| Primary Metabolite | This compound (CEMA) | Human | [3][4] |

| Absorption of Acrylonitrile (Inhalation) | ~50% | Human | [6] |

| Absorption of Acrylonitrile (Oral) | ~90% | Animal | [6] |

| Primary Route of CEMA Excretion | Urine | Human | [1][7] |

| CEMA Elimination Half-Life | ~8 hours | Human | [7] |

| Percentage of Retained Acrylonitrile Excreted as CEMA | ~21.8% | Human | [7] |

Table 1: Summary of Key Toxicokinetic Parameters Related to CEMA.

Analytical Methodologies for CEMA Quantification: A Practical Protocol

Accurate quantification of CEMA in biological matrices, primarily urine, is crucial for its application in research and clinical settings. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of CEMA in Urine by LC-MS/MS

This protocol provides a general framework for the analysis of CEMA in urine samples.

1. Sample Collection and Storage:

-

Collect urine samples in sterile containers.

-

For long-term storage, samples should be frozen at -20°C or below to prevent degradation of the analyte.

2. Sample Preparation:

-

Thaw urine samples at room temperature.

-

Centrifuge the samples to pellet any precipitates.

-

Perform a simple dilution of the urine supernatant with a suitable buffer or mobile phase. An internal standard (e.g., isotopically labeled CEMA) should be added at this stage to correct for matrix effects and variations in instrument response.

3. Chromatographic Separation (LC):

-

Column: A reverse-phase C18 column is typically used for the separation of CEMA.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency, is commonly employed.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

4. Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode can be used, depending on the specific method.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of CEMA and its specific product ions, which provides high selectivity and sensitivity for quantification.

Figure 2: Experimental Workflow for CEMA Analysis in Urine.

Conclusion: The Significance of CEMA Toxicokinetics in Health and Research

The toxicokinetics of this compound provide a clear and compelling narrative of its journey from the metabolic processing of acrylonitrile to its excretion from the body. Its relatively short half-life and dose-dependent urinary elimination make it an invaluable biomarker for assessing recent exposure to acrylonitrile from both occupational and environmental sources, most notably tobacco smoke. A thorough understanding of its formation, distribution, and excretion dynamics is not just an academic exercise; it is fundamental to the accurate interpretation of biomonitoring data, the assessment of health risks associated with acrylonitrile exposure, and the development of strategies to mitigate its harmful effects. As analytical techniques continue to improve in sensitivity and specificity, the role of CEMA in public health and toxicology is set to become even more significant.

References

-

Jakubowski, M., Linhart, I., Pielas, G., & Kopecký, J. (1987). 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile. British Journal of Industrial Medicine, 44(12), 834–840. [Link]

-

Hecht, S. S., Se-ran, K., & Carmella, S. G. (2020). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research, 22(10), 1744–1747. [Link]

-

Nelson, E. (1992). Determination of mercapturic acid excretions in exposure control to toxicants. Critical Reviews in Toxicology, 22(5-6), 371-389. [Link]

-

Anders, M. W. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(1), 51-62. [Link]

-

Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway. Drug Metabolism Reviews, 51(4), 439-451. [Link]

-

St. Helen, G., Goniewicz, M. L., Dempsey, D., Wilson, M., Jacob, P., & Benowitz, N. L. (2012). Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption. Cancer Epidemiology, Biomarkers & Prevention, 21(11), 2033–2042. [Link]

-

Sarkar, M. A., Kapur, S., & Frost-Pineda, K. (2008). N-acetylcysteine and its immunomodulatory properties in humans and domesticated animals. *Journal of Inflammation Research, 1, 1-13. [Link]

-

Borgström, L., Kågedal, B., & Paulsen, O. (1986). Clinical pharmacokinetics of N-acetylcysteine. European Journal of Clinical Pharmacology, 31(2), 217-222. [Link]

-

Wikipedia contributors. (2023). Mercapturic acid. In Wikipedia, The Free Encyclopedia. [Link]

-

Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2010). Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. Journal of Analytical Toxicology, 34(7), 365–373. [Link]

-

Hecht, S. S., Se-ran, K., & Carmella, S. G. (2020). Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers. Nicotine & Tobacco Research. [Link]

-

Public Health England. (2019). Acrylonitrile: toxicological overview. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 123633, this compound. [Link]

-

Agency for Toxic Substances and Disease Registry. (2022). ToxGuide for Acrylonitrile. [Link]

Sources

- 1. Determination of mercapturic acid excretions in exposure control to toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary Cyanoethyl Mercapturic Acid, a Biomarker of the Smoke Toxicant Acrylonitrile, Clearly Distinguishes Smokers From Nonsmokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Cyanoethylmercapturic acid (CEMA) in the urine as a possible indicator of exposure to acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Urinary excretion of the acrylonitrile metabolite 2-cyanoethylmercapturic acid is correlated with a variety of biomarkers of tobacco smoke exposure and consumption - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Acetyl-S-(2-cyanoethyl)-L-cysteine and its Intersection with Oxidative Stress

Abstract

This technical guide provides a comprehensive exploration of N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAcCys), a critical biomarker of exposure to acrylonitrile and a significant molecule in the study of oxidative stress. We will delve into the biochemical origins of NAcCys, its metabolic fate, and its intricate relationship with cellular redox homeostasis. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, in-depth protocols for the precise quantification of this metabolite. We will further explore the downstream cellular consequences of acrylonitrile exposure, focusing on the induction of oxidative stress and the activation of relevant signaling pathways.

Introduction: The Significance of NAcCys in Toxicology and Cellular Stress

This compound (also referred to as 2CYEMA in some literature) is a mercapturic acid derivative that has garnered significant attention in the fields of toxicology and occupational health.[1][2] Its primary significance lies in its role as a specific and reliable urinary biomarker of exposure to acrylonitrile, a volatile, colorless liquid used extensively in the manufacturing of plastics, acrylic fibers, and synthetic rubbers.[3][4] Acrylonitrile is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), making the monitoring of exposure to this compound a critical public health concern.[5][6] Beyond its utility as a biomarker, the formation and metabolism of NAcCys are intrinsically linked to the cellular antioxidant defense system, particularly the glutathione (GSH) conjugation pathway.[7][8] This connection places NAcCys at the crossroads of xenobiotic metabolism and the cellular response to oxidative stress.

Exposure to acrylonitrile has been demonstrated to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[9][10] This guide will elucidate the mechanisms by which acrylonitrile exposure leads to oxidative stress and how the measurement of NAcCys can serve as an indirect indicator of the engagement of detoxification pathways.

The Biochemical Genesis of NAcCys: A Tale of Detoxification

The formation of NAcCys is a direct consequence of the body's attempt to detoxify and eliminate acrylonitrile. This process is a classic example of a Phase II detoxification reaction, where a lipophilic xenobiotic is rendered more water-soluble to facilitate its excretion.

The Central Role of Glutathione Conjugation

The initial and most critical step in the formation of NAcCys is the conjugation of acrylonitrile with glutathione (GSH).[3][4] GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in protecting cells from oxidative damage and detoxifying a wide array of electrophilic compounds.[7][8][11] The reaction between acrylonitrile and GSH is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs).

The sulfhydryl group (-SH) of the cysteine residue within glutathione acts as a nucleophile, attacking the electrophilic β-carbon of the acrylonitrile molecule. This results in the formation of a stable thioether linkage, yielding S-(2-cyanoethyl)glutathione.

Metabolic Processing to the Final Excretory Product

The S-(2-cyanoethyl)glutathione conjugate undergoes a series of enzymatic modifications before it is excreted in the urine as NAcCys. This metabolic cascade involves the sequential cleavage of the glutamate and glycine residues by γ-glutamyltransferase and dipeptidases, respectively, to form S-(2-cyanoethyl)-L-cysteine. The final step is the N-acetylation of the free amino group of the cysteine moiety by N-acetyltransferase to produce this compound.[12][13]

Caption: Metabolic pathway of NAcCys formation from acrylonitrile.

NAcCys as a Biomarker: Quantifying Exposure

The quantification of NAcCys in urine is a robust and widely accepted method for assessing human exposure to acrylonitrile.[14][15] This is due to its specificity as a metabolite of acrylonitrile and its relatively stable excretion profile.

Sources of Acrylonitrile Exposure

The primary sources of non-occupational exposure to acrylonitrile are tobacco smoke and, to a lesser extent, ingestion of acrylonitrile that has leached from plastic food containers.[3][5] Smokers exhibit significantly higher levels of urinary NAcCys compared to non-smokers.[15][16] Occupational exposure is a concern for workers in industries that manufacture or use acrylonitrile.

| Population Group | Median NAcCys Level (μg/g creatinine) | Reference |

| Non-smokers | 1.38 | [2] |

| Smokers | 145 | [2] |

Analytical Methodology: A Step-by-Step Protocol for NAcCys Quantification

The gold standard for the quantification of NAcCys in urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][17] This technique offers high sensitivity and specificity, allowing for the detection of low levels of the metabolite.

Protocol: Quantification of NAcCys in Human Urine by LC-MS/MS

-

Sample Collection and Preparation:

-

Collect a mid-stream urine sample in a sterile container.

-

To prevent degradation, samples should be stored at -20°C or lower until analysis.

-

Thaw urine samples at room temperature.

-

Centrifuge the samples at 3000 rpm for 10 minutes to pellet any precipitate.

-

Take a 100 µL aliquot of the supernatant for analysis.

-

-

Internal Standard Spiking:

-

Add an appropriate internal standard (e.g., a stable isotope-labeled NAcCys) to the urine aliquot. This is crucial for correcting for variations in sample preparation and instrument response.

-

-

Sample Dilution:

-

Dilute the sample with a suitable solvent, such as a mixture of water and acetonitrile containing a small amount of formic acid to aid in ionization. A 1:10 dilution is a common starting point.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analyte.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NAcCys and its internal standard.

-

-

-

Quantification:

-

A calibration curve is generated using a series of known concentrations of NAcCys standards.

-

The concentration of NAcCys in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

-

Caption: Experimental workflow for NAcCys quantification in urine.

Acrylonitrile-Induced Oxidative Stress: The Cellular Aftermath

The detoxification of acrylonitrile via glutathione conjugation is not without its consequences. Significant exposure to acrylonitrile can lead to the depletion of cellular glutathione stores.[18] This depletion compromises the cell's primary defense against reactive oxygen species (ROS), tipping the redox balance towards a state of oxidative stress.[10]

The Cascade of Oxidative Damage

Increased levels of ROS can lead to widespread cellular damage, including:

-

Lipid Peroxidation: The oxidative degradation of lipids in cell membranes, leading to loss of membrane integrity and function.

-

Protein Oxidation: The modification of proteins, resulting in altered enzyme activity and protein aggregation.

-

DNA Damage: The oxidation of DNA bases, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), which can lead to mutations if not repaired.[19][20]

Activation of Stress-Responsive Signaling Pathways

Cells respond to oxidative stress by activating a number of signaling pathways aimed at restoring redox homeostasis and repairing damage. One of the key pathways implicated in the response to acrylonitrile-induced oxidative stress is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[10][21]